molecular formula C3H8ClO2PS B082444 Ethyl methyl chlorothiophosphate CAS No. 13289-13-9

Ethyl methyl chlorothiophosphate

Cat. No.: B082444
CAS No.: 13289-13-9
M. Wt: 174.59 g/mol
InChI Key: BYHUURFQWCMINB-UHFFFAOYSA-N
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Description

Ethyl methyl chlorothiophosphate is an organophosphorus compound with the chemical formula C3H8ClO2PS It is a member of the chlorothiophosphate family, which are compounds containing a phosphorus atom bonded to a sulfur atom, a chlorine atom, and two alkoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl methyl chlorothiophosphate can be synthesized through the reaction of phosphorus trichloride with ethanol and methanol in the presence of a base. The general reaction scheme is as follows: [ \text{PCl}_3 + \text{C}_2\text{H}_5\text{OH} + \text{CH}_3\text{OH} \rightarrow \text{C}_2\text{H}_5\text{O}\text{P}(\text{S})\text{Cl} + \text{CH}_3\text{O}\text{P}(\text{S})\text{Cl} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl methyl chlorothiophosphate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and hydrolysis.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction occurs with nucleophiles such as amines and alcohols, leading to the formation of substituted thiophosphates.

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, resulting in the formation of phosphorothioates.

    Hydrolysis: In the presence of water, this compound hydrolyzes to produce phosphoric acid derivatives and hydrochloric acid.

Major Products:

  • Substituted thiophosphates
  • Phosphorothioates
  • Phosphoric acid derivatives

Scientific Research Applications

Ethyl methyl chlorothiophosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use as a precursor for pharmaceuticals.

    Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of ethyl methyl chlorothiophosphate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism.

Comparison with Similar Compounds

  • Ethyl propyl chlorothiophosphate
  • Diisopropyl chlorothiophosphate
  • Dimethyl chlorothiophosphate

Comparison: Ethyl methyl chlorothiophosphate is unique due to its specific alkoxy groups (ethyl and methyl), which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different rates of hydrolysis and varying degrees of enzyme inhibition, making it suitable for specific applications in agriculture and chemical synthesis.

Properties

IUPAC Name

chloro-ethoxy-methoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClO2PS/c1-3-6-7(4,8)5-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHUURFQWCMINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClO2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927857
Record name O-Ethyl O-methyl phosphorochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13289-13-9
Record name Phosphorochloridothioic acid, O-ethyl O-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13289-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorochloridothioic acid, O-ethyl O-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013289139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Ethyl O-methyl phosphorochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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